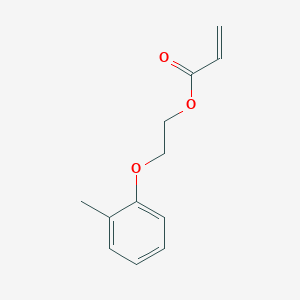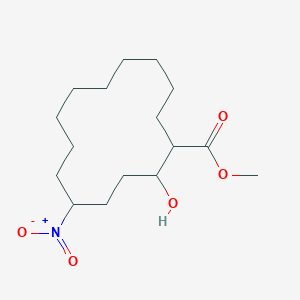
3-Nitrophenanthridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nitrophenanthridine is a nitrogen-containing heterocyclic compound derived from phenanthridine It is characterized by the presence of a nitro group at the third position of the phenanthridine ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrophenanthridine typically involves the nitration of phenanthridine. One common method is the reaction of phenanthridine with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
化学反应分析
Types of Reactions: 3-Nitrophenanthridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3-Aminophenanthridine.
Substitution: Various substituted phenanthridine derivatives.
Oxidation: Nitroso or nitro derivatives of phenanthridine.
科学研究应用
3-Nitrophenanthridine has been extensively studied for its applications in:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a DNA intercalating agent, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
作用机制
The mechanism of action of 3-Nitrophenanthridine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The nitro group plays a crucial role in enhancing the compound’s binding affinity to DNA.
Similar Compounds:
Phenanthridine: The parent compound, lacking the nitro group.
3-Aminophenanthridine: The reduced form of this compound.
Ethidium Bromide: A well-known DNA intercalating agent with a similar structure.
Uniqueness: this compound is unique due to the presence of the nitro group, which significantly enhances its reactivity and binding affinity to DNA compared to phenanthridine. This makes it a more potent compound for applications in medicinal chemistry and biological research.
属性
| 111609-76-8 | |
分子式 |
C13H8N2O2 |
分子量 |
224.21 g/mol |
IUPAC 名称 |
3-nitrophenanthridine |
InChI |
InChI=1S/C13H8N2O2/c16-15(17)10-5-6-12-11-4-2-1-3-9(11)8-14-13(12)7-10/h1-8H |
InChI 键 |
IAOVHWPNOBPENT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])N=CC2=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)

![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)

